2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-{5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a combination of piperidine and pyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 4-methylpiperidine.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving suitable precursors.
Coupling Reactions: The piperidine and pyridine rings are coupled using reagents like palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Common industrial methods include:
Chemical Reactions Analysis
Types of Reactions
2-{5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: The compound is investigated for its interactions with biological targets and its pharmacokinetic properties.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H29N3O3 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H29N3O3/c1-16-8-10-24(11-9-16)13-18-12-20(26)21(28-3)14-25(18)15-22(27)23-19-7-5-4-6-17(19)2/h4-7,12,14,16H,8-11,13,15H2,1-3H3,(H,23,27) |
InChI Key |
XBXPKGKBWTUSLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)OC |
Origin of Product |
United States |
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